孕酮-d9

描述

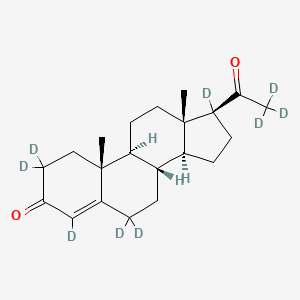

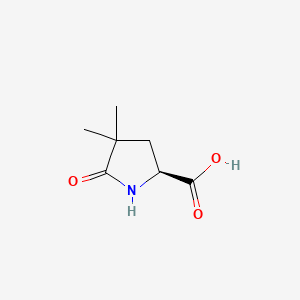

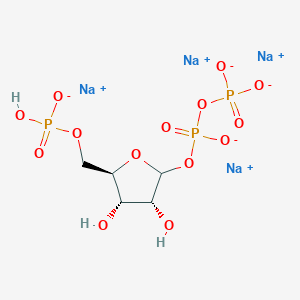

孕酮-d9: 是一种氘标记的孕酮类似物,孕酮是一种天然存在的类固醇激素。 该化合物通常用作质谱法中的内标,用于定量生物样本中的孕酮水平 . 孕酮本身在调节月经周期中起着至关重要的作用,对于维持妊娠至关重要 .

科学研究应用

化学: 孕酮-d9被广泛用作质谱法中的内标,用于准确定量各种样品中的孕酮水平。 这对涉及类固醇激素分析的研究至关重要 .

生物学: 在生物学研究中,this compound有助于了解孕酮的代谢途径及其在月经周期和妊娠等生理过程中的作用 .

医学: 在医学研究中,this compound用于研究基于孕酮的药物的药代动力学和药效学。 这有助于开发针对激素失衡和生殖系统疾病等疾病的新型治疗剂 .

作用机制

孕酮-d9与天然孕酮一样,通过与靶组织中的孕酮受体结合发挥作用。这些受体是核受体家族的一部分,在激活后调节基因表达。 This compound与这些受体的结合引发了一系列分子事件,这些事件维持了月经周期中子宫内膜并支持妊娠 .

生化分析

Biochemical Properties

Progesterone-d9, like its parent compound progesterone, interacts with various biomolecules in the body. It binds primarily to the progesterone receptor, a member of the nuclear hormone receptor subfamily . This interaction triggers a cascade of biochemical reactions that regulate various physiological processes .

Cellular Effects

Progesterone-d9 influences cell function in several ways. It regulates gene expression, cellular metabolism, and cell signaling pathways . For instance, it plays a key role in the regulation of the menstrual cycle and is crucial for pregnancy .

Molecular Mechanism

This binding influences the transcription of target genes, leading to changes in protein synthesis and cell function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Progesterone-d9 can change over time. For instance, its stability and degradation can influence its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of Progesterone-d9 can vary with different dosages in animal models . For instance, higher doses might lead to different physiological responses compared to lower doses . More studies are needed to fully understand the dosage effects of Progesterone-d9 in animal models.

Metabolic Pathways

Progesterone-d9 is involved in various metabolic pathways. It is synthesized from cholesterol through a series of enzymatic reactions . It interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

Progesterone-d9, like progesterone, is transported and distributed within cells and tissues. It can bind to carrier proteins such as albumin and corticosteroid-binding globulin in the bloodstream, which facilitate its transport to target tissues .

Subcellular Localization

Progesterone-d9 is primarily localized in the cytoplasm of cells where it binds to the progesterone receptor . Upon binding, the receptor-ligand complex translocates to the nucleus, where it influences gene expression .

准备方法

合成路线和反应条件: 孕酮-d9的合成涉及将氘原子掺入孕酮分子中。这通常通过一系列将氢原子替换为氘的化学反应来实现。 一种常见的方法是在催化剂存在下使用氘化试剂,以促进氢与氘的交换 .

工业生产方法: this compound的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度氘化试剂和先进的催化体系,以确保氘原子有效掺入。 最后的产品然后使用色谱等技术进行纯化,以达到所需的纯度水平 .

化学反应分析

反应类型: 孕酮-d9经历各种与天然孕酮相似的化学反应。这些包括:

氧化: 将羟基转化为酮或醛。

还原: 将酮还原为羟基。

取代: 将官能团替换为其他取代基.

常用试剂和条件:

氧化: 常见的氧化剂包括铬酸和高锰酸钾。

还原: 常用还原剂包括硼氢化钠和氢化锂铝。

取代: 在各种条件下使用卤素和亲核试剂等试剂.

主要产物: 由这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,this compound的氧化可以产生17α-羟基孕酮,而还原可以产生20β-羟基孕酮 .

相似化合物的比较

类似化合物:

孕酮: 该激素的天然形式。

17α-羟基孕酮: 参与类固醇生成的孕酮代谢产物。

20β-羟基孕酮: 另一个通过孕酮还原形成的代谢产物.

独特性: 孕酮-d9由于掺入了氘原子而独一无二,这使其成为质谱法的理想内标。 这种同位素标记允许在分析研究中进行精确的定量和与天然激素区分 .

属性

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i1D3,4D2,8D2,12D,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKFOVLPORLFTN-PQIPVKAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])[2H])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347286 | |

| Record name | Progesterone-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15775-74-3 | |

| Record name | Progesterone-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Progesterone-2,2,4,6,6,17α,21,21,21-d9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI)](/img/structure/B563457.png)

![17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene](/img/structure/B563461.png)

![O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B563463.png)

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B563465.png)

![7-[3-[amino(dideuterio)methyl]-4-(methoxymethylidene)(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-3H-1,8-naphthyridin-1-ium-3-carboxylic acid](/img/structure/B563471.png)